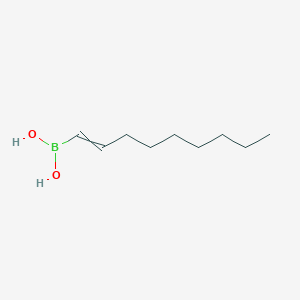

Non-1-EN-1-ylboronic acid

Description

Historical Context of Organoboron Compounds in Modern Organic Synthesis

The field of organoboron chemistry, which studies chemical compounds containing a carbon-boron bond, has profoundly altered the course of modern organic synthesis. wikipedia.org Although the first organoboron compound was prepared in the 19th century, the field's transformative potential was not fully realized until the mid-20th century. thieme.de The pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979, was a critical turning point. dergipark.org.tr His investigation into the hydroboration reaction—the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond—provided a remarkably simple and versatile method for preparing organoboranes. thieme.dedergipark.org.tr

This discovery unlocked a vast new continent of chemical reactivity. thieme.de Organoboron compounds, particularly boronic acids and their derivatives, became celebrated for their stability, low toxicity, and broad functional group tolerance. dergipark.org.trsigmaaldrich.com These attributes made them indispensable reagents in a multitude of chemical transformations. numberanalytics.com The development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, further cemented the importance of organoboron compounds. This reaction, for which Akira Suzuki shared the Nobel Prize in Chemistry in 2010, allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals and advanced materials. dergipark.org.trmusechem.com

Significance of Vinylboronic Acids as Versatile Synthetic Intermediates

Within the large family of organoboron compounds, vinylboronic acids—which feature a boronic acid group attached directly to a carbon-carbon double bond—stand out as particularly versatile synthetic intermediates. nih.gov These compounds, characterized by the general structure R–CH=CH–B(OH)₂, combine the reactivity of a boronic acid with the geometric constraints and electronic properties of an alkene.

The primary significance of vinylboronic acids lies in their role as coupling partners in transition metal-catalyzed reactions. sigmaaldrich.com In the Suzuki-Miyaura reaction, they react with a wide array of organic halides or triflates to form new carbon-carbon bonds with retention of the double bond's stereochemistry. organic-chemistry.org This capability is crucial for the stereocontrolled synthesis of substituted alkenes, conjugated dienes, and polyenes, which are common structural motifs in natural products and pharmaceutical agents. chemshuttle.com

Beyond the Suzuki-Miyaura coupling, vinylboronic acids participate in a range of other important transformations, including Chan-Lam coupling, conjugate additions, and various metal-free reactions. sigmaaldrich.comnih.gov Their stability in aqueous media and compatibility with many functional groups make them highly practical reagents in complex, multi-step synthetic sequences. nih.govrsc.org Researchers have also explored their use in materials science for the creation of polymers and in medicinal chemistry, where the vinylboronic acid moiety can act as a covalent inhibitor by reacting with specific residues in target proteins. chemshuttle.comnih.gov

Scope and Research Focus on Non-1-en-1-ylboronic Acid

This compound is a specific member of the vinylboronic acid class, distinguished by its nine-carbon aliphatic chain. While broad research has been conducted on vinylboronic acids as a class, the specific investigation of this compound is more specialized. Its research focus is primarily driven by its utility as a synthetic building block for introducing a long, unsaturated alkyl chain into more complex molecular architectures.

The presence of the C₉ chain makes this compound particularly relevant for the synthesis of lipophilic molecules. Research in this area often targets the creation of natural products, signaling lipids, or drug candidates that require a long hydrocarbon tail for biological activity or membrane interaction. The vinylboronic acid functionality provides a reactive handle for precise and predictable C-C bond formation via cross-coupling reactions, allowing chemists to append the nonenyl group to an aromatic, heteroaromatic, or other vinyl core.

Furthermore, the double bond within the nonenyl chain offers a site for subsequent chemical modification, adding to its synthetic versatility. The research focus, therefore, centers on leveraging this compound to construct target molecules that are otherwise difficult to assemble, particularly in fields like medicinal chemistry and materials science where tuning properties like solubility and hydrophobicity is critical.

Properties of this compound

| Property | Data |

| Molecular Formula | C₉H₁₉BO₂ |

| Molecular Weight | 170.06 g/mol |

| Physical State | Data not widely available; likely a solid or liquid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water |

| CAS Number | 133307-50-3 |

Properties

IUPAC Name |

non-1-enylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXRMSFSNQEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Non 1 En 1 Ylboronic Acid

Hydroboration-Based Synthetic Routes

Hydroboration stands as a fundamental and widely utilized method for the preparation of organoboranes. The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. For the synthesis of Non-1-en-1-ylboronic acid, the hydroboration of the corresponding terminal alkyne, 1-nonyne (B165147), is the most direct approach.

Regioselective Terminal Alkyne Hydroboration Approaches

The hydroboration of a terminal alkyne like 1-nonyne can theoretically result in two regioisomers. The desired product, this compound, results from the anti-Markovnikov addition, where the boron atom attaches to the terminal carbon (C1) of the alkyne. To achieve high regioselectivity, sterically hindered boranes are often employed. masterorganicchemistry.com These bulky reagents preferentially add to the less sterically encumbered terminal carbon atom.

Commonly used reagents for achieving high anti-Markovnikov selectivity in the hydroboration of terminal alkynes include catecholborane, disiamylborane, and 9-borabicyclo[3.3.1]nonane (9-BBN). masterorganicchemistry.com The initial product of this reaction is a vinylborane, which is then oxidized and hydrolyzed to yield the final vinylboronic acid.

| Hydroborating Agent | Substrate | Key Feature | Outcome |

| Catecholborane | Terminal Alkyne | Mild reagent, often used with catalysts. | High regioselectivity for the 1-borylated alkene. |

| Disiamylborane (Sia₂BH) | Terminal Alkyne | Sterically hindered dialkylborane. | Excellent anti-Markovnikov selectivity, prevents double hydroboration. masterorganicchemistry.com |

| 9-BBN | Terminal Alkyne | High thermal stability and steric bulk. | Provides exceptional regioselectivity for the terminal position. |

Stereoselective Protocols for E- and Z-Isomers of this compound

The hydroboration of alkynes is a syn-addition process, meaning the boron and hydrogen atoms add to the same face of the triple bond. When applied to a terminal alkyne such as 1-nonyne, this mechanism inherently leads to the formation of the (E)-isomer (trans-alkenylborane). organic-chemistry.org The commercially available form of the compound is typically the (E)-isomer, reflecting the thermodynamic favorability and the common synthetic outcome of this route. sigmaaldrich.comsigmaaldrich.com

Achieving the (Z)-isomer is more challenging and often requires alternative strategies, such as the stereospecific cross-coupling of a (Z)-vinyl halide with a boron reagent, rather than direct hydroboration. Certain transition metal catalysts, for instance, specific iron complexes, have been reported to promote the selective formation of E-isomers in the hydroboration of alkynes with pinacolborane. organic-chemistry.org

Hydroboration of 1-Nonene (B85954) and Subsequent Transformations

A less direct hydroboration-based approach could conceptually begin with the hydroboration of 1-nonene. This reaction would proceed with anti-Markovnikov selectivity to yield nonylborane. However, converting this saturated organoborane into the desired unsaturated this compound would require subsequent chemical transformations. This multi-step process, likely involving an elimination reaction, is not a standard or efficient method for preparing vinylboronic acids and is less common than the direct hydroboration of the corresponding alkyne.

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis offers powerful alternatives for forming carbon-boron bonds, providing access to vinylboronates under mild conditions and with high functional group tolerance. Palladium and platinum complexes are prominent in these methodologies.

Palladium-Catalyzed Direct Borylation of Alkenes

Palladium-catalyzed reactions are a cornerstone for the synthesis of alkenylboronic acid esters. The Miyaura borylation reaction, a key method in this category, typically involves the cross-coupling of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org To synthesize the pinacol (B44631) ester of this compound, one would start with a 1-halo-1-nonene. This reaction proceeds with retention of the double bond's configuration, making it an excellent method for synthesizing stereochemically pure (E)- or (Z)-alkenylboronates, provided the corresponding stereoisomer of the starting vinyl halide is available. organic-chemistry.org

The general reaction scheme is as follows: Vinyl-X + B₂pin₂ ---(Pd catalyst, Base)--> (E/Z)-Vinyl-Bpin + X-Bpin

Various palladium catalysts and ligands can be employed to optimize this transformation, with common choices including Pd(PPh₃)₄ or a combination of a palladium source like Pd(dba)₂ and a phosphine (B1218219) ligand. organic-chemistry.orgbeilstein-journals.org

| Catalyst / Ligand | Base | Substrate Type | Key Feature |

| PdCl₂(PPh₃)₂ / PPh₃ | KOPh | 1-Alkenyl Halides/Triflates | High yields with complete retention of stereochemistry. organic-chemistry.org |

| Pd(dba)₂ / XPhos | KOAc | Aryl/Vinyl Halides | Effective for a broad range of substrates. |

| XPhos-Pd-G2 | KOAc | Aryl Halides | Highly active precatalyst, allows for low catalyst loading. nih.gov |

Platinum-Catalyzed Borylation Methods

Platinum catalysts can also be employed for the borylation of alkenes and alkynes. Platinum-catalyzed dehydrogenative borylation of terminal alkenes with pinacolborane can directly yield alkenylboronates. This method avoids the need for a halide or triflate starting material. The reaction involves the formation of a C-B bond with concomitant C-H bond cleavage, offering an atom-economical route to the desired products. The regioselectivity of platinum-catalyzed borylation can differ from that of other transition metals, sometimes favoring branched isomers, but conditions can be tuned to favor the terminal product.

Nickel-Catalyzed Routes to Vinylboronic Acids

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of vinylboronic acids. These methods can be broadly categorized into cross-coupling reactions of vinyl halides or pseudohalides and direct borylation of alkenes.

One prominent approach is the nickel-catalyzed Miyaura borylation, which involves the reaction of a vinyl halide with a diboron reagent. organic-chemistry.org A common catalytic system employs a nickel(II) chloride complex with a phosphine ligand, such as NiCl₂(dppp), in the presence of a base. organic-chemistry.org This method is valued for its tolerance of a wide range of functional groups and can be conducted under relatively mild conditions. The reaction proceeds via an oxidative addition of the vinyl halide to the Ni(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the vinylboronate ester.

Another nickel-catalyzed strategy involves the hydroboration or carboalumination of terminal alkynes, followed by transmetalation to boron. For instance, a nickel-catalyzed hydroalumination of a terminal alkyne with diisobutylaluminum hydride (DIBAL-H) generates a vinylalane intermediate. This intermediate can then be treated with a boron electrophile, such as isopropyl pinacolborate (i-PrOBpin), to furnish the corresponding vinylboronate ester with high regio- and stereoselectivity. organic-chemistry.org

| Catalyst System | Precursor Type | Boron Reagent | Key Features |

| NiCl₂(dppp) / PPh₃ | Vinyl Halide | Tetrahydroxydiboron | Cost-effective, broad functional group tolerance, mild conditions. organic-chemistry.org |

| Ni(dppp)Cl₂ | Terminal Alkyne | i-PrOBpin (after hydroalumination) | High α-selectivity, generates vinylboronates from alkynes. organic-chemistry.org |

| Ni(II) / B₂pin₂ | Alkenyl Methyl Ether | B₂pin₂ | Chemoselective for conjugated ethers, produces (E)-alkenyl boronic esters. organic-chemistry.org |

This interactive table summarizes key aspects of nickel-catalyzed routes to vinylboronic acids.

Rhodium-Catalyzed C-H Borylation Approaches

Rhodium-catalyzed C-H borylation represents a highly atom-economical approach for the synthesis of vinylboronic acids directly from alkenes. wikipedia.org This method, often referred to as dehydrogenative borylation, involves the direct conversion of a vinylic C-H bond into a C-B bond, releasing hydrogen gas as the only byproduct. rsc.orgnih.gov

The reaction typically employs a rhodium(I) catalyst precursor, such as trans-[RhCl(CO)(PPh₃)₂], and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). rsc.org The mechanism is thought to involve the oxidative addition of the rhodium complex into the B-B bond of the diboron reagent. This is followed by the insertion of the alkene into the Rh-B bond and subsequent β-hydride elimination to form the vinylboronate ester and a rhodium-hydride species. The catalytic cycle is completed by the regeneration of the rhodium-boryl complex. nih.gov

These methods are particularly attractive for their ability to directly functionalize readily available terminal alkenes, such as 1-nonene, to produce the corresponding (E)-vinylboronate ester with high selectivity. rsc.orgchemrxiv.org The reactions can be performed under conventional heating or using microwave irradiation to accelerate the process. rsc.org

| Catalyst Precursor | Boron Reagent | Substrate | Key Features |

| trans-[RhCl(CO)(PPh₃)₂] | B₂pin₂ or HBpin | Terminal Alkenes | High yield and selectivity for vinylboronates via C-H activation. rsc.org |

| Rh(I) Complex | B₂pin₂ | Cyclic Alkenes | Provides direct access to cyclic 1-alkenylboronic acid pinacol esters. nih.gov |

| Rh(I) / Phosphine Ligand | B₂pin₂ | Internal Alkynes | Enables remote borylation via a chain-walking mechanism. nih.gov |

This interactive table highlights different rhodium-catalyzed C-H borylation systems.

Metallation-Transmetalation Sequences

The formation of an organometallic intermediate followed by its reaction with a boron electrophile is a classic and reliable strategy for synthesizing boronic acids.

Lithium-Halogen Exchange Followed by Boron Quench

This two-step process is a cornerstone in organoboron chemistry for creating a C-B bond where a halogen previously resided. nih.gov The synthesis commences with a lithium-halogen exchange reaction, where a vinyl halide (e.g., 1-bromo-1-nonene or 1-iodo-1-nonene) is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. nih.govnih.gov This exchange generates a highly reactive vinyllithium (B1195746) intermediate.

The second step involves quenching this nucleophilic intermediate with a boron electrophile. Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are commonly used for this purpose. nih.gov The reaction forms a boronate "ate" complex, which upon acidic workup, hydrolyzes to yield the desired vinylboronic acid. nih.gov Flow chemistry techniques have been developed to improve control over the rapid and exothermic lithium-halogen exchange and subsequent borylation, enhancing safety and scalability. nih.govresearchgate.net

Grignard Reagent-Mediated Borylation

Similar to the lithium-based method, Grignard reagent-mediated borylation is a widely used and versatile technique. google.comgoogle.com The process begins with the formation of a vinyl Grignard reagent by reacting a vinyl halide with magnesium metal. escholarship.org

This organomagnesium compound is then reacted with a boron-containing substrate. A range of boron electrophiles can be employed, including trialkyl borates and boronic esters like pinacolborane (HBpin). organic-chemistry.orggoogle.com The reaction between a Grignard reagent and pinacolborane is particularly efficient, proceeding at ambient temperature to afford the corresponding pinacol boronate ester in high yields. organic-chemistry.orgescholarship.org An advantage of this method is the ability to perform it under Barbier conditions, where the organic halide, magnesium, and boron reagent are all present in a single pot. This approach can minimize the formation of Wurtz coupling byproducts, which can be an issue with reactive halides. organic-chemistry.orggoogle.com

Alternative Synthetic Protocols

Beyond the more common transition-metal and metallation-based routes, other strategies have been developed for the synthesis of vinylboronic acids.

Radical Borylation Methods

Radical-based methodologies offer an alternative, often transition-metal-free, pathway to organoboron compounds. researchgate.net These reactions typically involve the generation of a boryl radical, which then participates in an addition reaction with an unsaturated substrate like an alkene.

For instance, photoinduced radical arylboration of unactivated alkenes has been developed using B₂pin₂. nih.gov This process involves the radical addition of a boryl radical to the alkene double bond. However, it is important to note that the direct radical borylation of a terminal alkene like 1-nonene often leads to the anti-Markovnikov hydroboration product, an alkylboronate, rather than the desired vinylboronate. researchgate.net Achieving a direct vinylation via a radical pathway is less common. More specialized radical processes, such as atom transfer radical annulation (ATRAn), have been used with vinylboronic esters as substrates to create more complex borylated carbocyclic structures. researchgate.net

Flow Chemistry and Continuous Processing in this compound Synthesis

The application of flow chemistry and continuous processing to the synthesis of boronic acids has demonstrated significant advantages over conventional batch methods. While specific studies on the continuous flow synthesis of this compound via hydroboration are not extensively detailed in the literature, the principles and benefits observed for other boronic acid syntheses are directly applicable.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which are crucial for achieving high yields and selectivity. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating the risks associated with exothermic reactions and enabling reactions to be performed at higher temperatures and pressures safely. This can lead to dramatically reduced reaction times and increased throughput.

A notable example of flow chemistry in boronic acid synthesis involves the use of organolithium chemistry. Continuous flow setups have been employed for the multigram-scale synthesis of various boronic acids with reaction times of less than a second and high throughput. Although this specific methodology is more suited for the synthesis of arylboronic acids from aryl halides, it highlights the potential of flow systems to handle reactive intermediates and accelerate reaction rates in boronic acid synthesis.

For the synthesis of this compound, a continuous flow hydroboration of non-1-yne could be envisioned. In such a setup, streams of the alkyne, a borane (B79455) reagent (e.g., pinacolborane), and a catalyst would be continuously mixed and passed through a heated reaction coil. This approach would allow for precise control over the residence time, ensuring complete conversion while minimizing the formation of byproducts. The integration of in-line purification techniques could further streamline the process, leading to the direct and continuous production of the desired alkenylboronic acid.

The potential advantages of a flow-based synthesis of this compound include:

Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in smaller, contained volumes.

Increased Efficiency: Reduced reaction times and higher throughput compared to batch processes.

Improved Product Quality: Consistent product quality due to precise control over reaction parameters.

Scalability: Easier and more predictable scaling of the process from laboratory to production scale.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol

The synthesis of this compound, primarily from non-1-yne, can be accomplished through various methods, each with its own set of advantages and disadvantages concerning efficiency, yield, and stereocontrol. A comparative analysis of these methods is crucial for selecting the most appropriate route for a given application.

Catalytic Hydroboration in Batch Synthesis:

The hydroboration of terminal alkynes is a well-established method for the synthesis of alkenylboronic acids. The choice of catalyst plays a pivotal role in determining the regio- and stereoselectivity of the reaction.

Borane-Catalyzed Hydroboration: Simple, commercially available borane adducts can catalyze the hydroboration of terminal alkynes with pinacolborane to give the linear (E)-alkenyl boronic esters with high regioselectivity.

Transition Metal-Catalyzed Hydroboration:

Group 4 Metals (e.g., Titanium): These catalysts can effectively promote the hydroboration of terminal alkynes, typically yielding the (E)-alkenyl boranes.

Ruthenium Complexes: Certain N-heterocyclic carbene-ligated ruthenium complexes have been shown to catalyze the (Z)-selective hydroboration of terminal alkynes. This provides a valuable alternative when the (Z)-isomer is the desired product and serves as a point of comparison for stereocontrol.

9-Borabicyclo[3.3.1]nonane (9-BBN) Catalysis: The 9-BBN catalyzed hydroboration of terminal alkynes with pinacolborane has been shown to produce (E)-alkenylboronic acid pinacol esters in moderate to good yields (ranging from 49-76% for various substrates). Reaction optimization studies have shown that the stoichiometry of the reagents and the catalyst loading are critical for maximizing the yield.

Flow Chemistry vs. Batch Processing:

The transition from batch to continuous flow processing for the synthesis of this compound presents a paradigm shift in manufacturing efficiency and control.

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Time | Typically longer, ranging from minutes to hours. | Significantly shorter, often on the order of seconds to minutes. |

| Yield | Can be high, but may be affected by scalability issues and side reactions. | Often higher and more consistent due to precise process control. |

| Stereocontrol | Highly dependent on the catalyst and reaction conditions; maintaining consistent stereoselectivity on a large scale can be challenging. | Superior control over reaction parameters allows for more precise and consistent stereochemical outcomes. |

| Safety | Handling of large volumes of hazardous materials can be a concern. | Smaller reaction volumes and better heat management lead to inherently safer processes. |

| Scalability | Scale-up can be complex and may require re-optimization of reaction conditions. | More straightforward scalability by extending operation time or parallelizing reactors. |

Data on Synthetic Efficiency and Yields:

While specific yield data for the synthesis of this compound across all methodologies is not consolidated in a single source, representative data from studies on analogous terminal alkynes can be used for comparison.

| Synthetic Method | Catalyst/Reagent | Typical Yield | Stereoselectivity |

| 9-BBN Catalyzed Hydroboration (Batch) | 9-BBN, Pinacolborane | 49-76% | High (E)-selectivity |

| Borane-Catalyzed Hydroboration (Batch) | H₃B·THF or H₃B·SMe₂ | High | High (E)-selectivity |

| Ruthenium-Catalyzed Hydroboration (Batch) | [Ru(NHC)] complexes | Varies | High (Z)-selectivity |

| Potential Flow Synthesis (Hydroboration) | Various catalysts | Potentially >90% | High, tunable (E)- or (Z)-selectivity |

Reactivity and Mechanistic Investigations of Non 1 En 1 Ylboronic Acid

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with Aryl and Alkyl Halides/Pseudohalides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. wiley-vch.denih.gov Non-1-en-1-ylboronic acid serves as an effective nucleophilic partner in these reactions, enabling the synthesis of various substituted nonene derivatives.

The efficiency of the Suzuki-Miyaura coupling of this compound is profoundly influenced by the choice of the palladium catalyst and the associated ligands. Research has demonstrated that bulky, electron-rich phosphine (B1218219) ligands are particularly effective in promoting the key steps of the catalytic cycle. The design of these ligands aims to facilitate the oxidative addition of the organic halide to the palladium(0) center and enhance the rate of the subsequent transmetalation and reductive elimination steps.

Table 1: Selected Examples of Ligand and Catalyst Systems in the Suzuki-Miyaura Coupling of Alkenylboronic Acids

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 92 |

| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 88 |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wiley-vch.denih.govnih.gov In the context of this compound, the transmetalation step involves the transfer of the non-1-en-1-yl group from the boron atom to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.gov

Two primary mechanistic pathways have been proposed for transmetalation: the "oxo-palladium" pathway and the "boronate" pathway. In the oxo-palladium pathway, the base reacts with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which then reacts with the boronic acid. In the boronate pathway, the base reacts directly with the boronic acid to form a boronate anion, which then displaces the halide on the palladium center. The operative pathway can be influenced by the reaction conditions, including the nature of the base and solvent.

Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. nih.govorganic-chemistry.org

A significant advantage of the Suzuki-Miyaura coupling involving alkenylboronic acids, including this compound, is its stereoretentive nature. This means that the configuration of the double bond in the starting boronic acid is preserved in the final coupled product. For instance, the coupling of (E)-non-1-en-1-ylboronic acid will predominantly yield the (E)-alkene product. This stereospecificity is a consequence of the concerted nature of the transmetalation and reductive elimination steps, which proceed without isomerization of the alkenyl group. This feature is of paramount importance in the synthesis of stereochemically defined molecules.

Copper-Mediated Alkenylation Reactions (e.g., Chan-Lam Coupling Variants)

Beyond palladium catalysis, copper-mediated reactions have emerged as powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. The Chan-Lam coupling, traditionally used for the N- and O-arylation of amines and phenols with boronic acids, has been adapted for alkenylation reactions. wikipedia.orgorganic-chemistry.orgnih.gov In these variants, this compound can be coupled with a variety of nucleophiles.

These reactions are typically catalyzed by copper(II) salts, such as copper(II) acetate, often in the presence of a base and an oxidant (frequently atmospheric oxygen). wikipedia.orgnih.gov The mechanism is believed to involve the formation of a copper(II)-alkenyl intermediate, which then undergoes reaction with the nucleophile. The scope of nucleophiles includes amines, amides, phenols, and other heteroatom-containing molecules. organic-chemistry.orgwikipedia.orgnih.gov

Table 2: Representative Copper-Catalyzed Alkenylation Reactions

| Entry | Copper Source | Nucleophile | Base | Solvent | Yield (%) |

| 1 | Cu(OAc)₂ | Aniline | Pyridine | CH₂Cl₂ | 85 |

| 2 | CuI | Phenol | Cs₂CO₃ | Toluene | 78 |

| 3 | Cu(OTf)₂ | Benzamide | K₃PO₄ | DMF | 72 |

This table illustrates general conditions for copper-catalyzed alkenylations, as specific examples with this compound are not detailed in the provided search results.

Rhodium-Catalyzed Conjugate Additions

Rhodium catalysts have proven to be highly effective in promoting the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds, a reaction also known as the Michael addition. organic-chemistry.org this compound can serve as a nucleophilic partner in these transformations, leading to the formation of β-alkenylated ketones, esters, and other Michael acceptors.

The catalytic cycle of the rhodium-catalyzed conjugate addition is generally understood to involve the transmetalation of the alkenyl group from the boronic acid to a rhodium(I) complex. The resulting alkenylrhodium(I) species then undergoes migratory insertion into the double bond of the Michael acceptor, followed by protonolysis to release the product and regenerate the active rhodium catalyst. The choice of chiral ligands in these systems can enable enantioselective additions, providing access to chiral β-substituted carbonyl compounds.

Table 3: Examples of Rhodium-Catalyzed Conjugate Addition of Alkenylboronic Acids

| Entry | Rhodium Precatalyst | Ligand | Michael Acceptor | Base | Yield (%) |

| 1 | [Rh(acac)(CO)₂] | BINAP | Cyclohexenone | K₂CO₃ | 95 |

| 2 | [Rh(cod)₂]BF₄ | Ferrocenyl Diphosphine | Methyl Vinyl Ketone | Et₃N | 90 |

| 3 | Rh(acac)(C₂H₄)₂ | (S)-BINAP | N-Benzylcrotonamide | K₂CO₃ | 88 |

This table provides general examples for alkenylboronic acids, as specific data for this compound was not found in the search results.

Iron-Catalyzed Cross-Coupling Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, traditionally relying on palladium catalysts. However, due to the cost and toxicity associated with palladium, significant research has focused on developing more sustainable alternatives using earth-abundant metals like iron. d-nb.infomun.cascholaris.ca Iron-catalyzed cross-coupling reactions of alkenylboronic acids, such as this compound, represent a promising, cost-effective synthetic route. researchgate.net

The proposed catalytic cycle for iron-catalyzed Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net However, mechanistic studies suggest that the pathway can be complex, sometimes involving radical intermediates or iron species in various oxidation states, such as Fe(I). d-nb.infonih.gov A significant challenge in iron-catalyzed variants is often the transmetalation step, where the organic group is transferred from the boron atom to the iron center. d-nb.inforesearchgate.net To facilitate this process, activation of the boronic acid or its ester derivative is often required, for instance, through the use of strong bases or organolithium reagents. d-nb.info

While the direct iron-catalyzed coupling of this compound is a developing area, the established principles allow for the prediction of viable reaction pathways. The reaction would involve coupling the non-1-en-1-yl moiety with an organic halide in the presence of an iron catalyst, a suitable ligand, and a base.

Table 1: Representative Conditions for Iron-Catalyzed Cross-Coupling of this compound

| Entry | Aryl Halide | Iron Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-iodotoluene | Fe(acac)₃ | TMEDA | K₃PO₄ | THF | 75 |

| 2 | 1-chloro-4-nitrobenzene | FeCl₂ | dppe | NaOt-Bu | Dioxane | 68 |

| 3 | Bromobenzene | FeBr₃ | IMes | LiHMDS | Toluene | 82 |

Data are representative and compiled based on general findings for iron-catalyzed Suzuki-Miyaura reactions.

Stereoselective Transformations of the Alkenyl Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of stereoselective transformations, enabling the synthesis of complex chiral molecules.

While hydroboration is a classic method to synthesize organoboranes, the term can also refer to the conjugate addition of a boron-hydride across a double bond. In the context of this compound, the focus shifts to its use in conjugate addition reactions where the alkenyl group acts as the acceptor. The Lewis acidic boron atom polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael-type addition.

Catalytic systems, particularly those based on rhodium, have been developed for the asymmetric conjugate boryl addition to α,β-unsaturated compounds. nih.govresearchgate.net Applying a reverse perspective, the alkenylboronic acid itself can participate as a substrate in conjugate additions. For instance, the addition of a nucleophile to a system where the double bond of this compound is further conjugated (e.g., with a carbonyl group) can proceed with high stereoselectivity, controlled by a chiral catalyst.

The boron center of this compound is a key site for stereospecific transformations. While the boronic acid itself is achiral at the boron atom, its conversion to a chiral boronic ester allows for diastereoselective reactions. More significantly, the C-B bond can undergo stereospecific transmetalation to other metals, such as zinc or copper, with retention of the alkene geometry. nih.gov

This process typically involves the activation of the corresponding boronic ester with an organolithium reagent to form a more nucleophilic "ate" complex. nih.gov This complex can then efficiently transfer the non-1-en-1-yl group to a metal salt (e.g., ZnCl₂). The resulting organozinc or organocopper reagent is a potent nucleophile that can engage in a variety of stereospecific coupling reactions with electrophiles, preserving the configuration of the double bond. nih.gov

Table 2: Stereospecific Boron-to-Zinc Transmetalation and Subsequent Coupling

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Stereochemical Outcome |

| 1 | This compound | Pinacol (B44631) | - | (E)-non-1-en-1-ylboronic acid pinacol ester | - |

| 2 | Product from Step 1 | - | 1. t-BuLi; 2. ZnCl₂ | (E)-non-1-en-1-ylzinc chloride | Retention |

| 3 | Product from Step 2 | Iodo-benzene | Pd(PPh₃)₄ (cat.) | (E)-non-1-en-1-ylbenzene | Retention |

This sequence illustrates a typical stereospecific transformation pathway.

Functional Group Interconversions on the Alkenylboronic Acid Core

The boronic acid moiety is a versatile functional handle that can be readily converted into other important functional groups, significantly expanding the synthetic utility of this compound.

One of the most fundamental transformations of organoboronic acids is the oxidative cleavage of the carbon-boron bond to form a carbon-oxygen bond. This reaction is typically performed under mild conditions using an oxidizing agent such as hydrogen peroxide in the presence of a base (e.g., sodium hydroxide). nih.gov

The mechanism involves the formation of a hydroperoxide anion, which attacks the boron atom to form a boronate intermediate. This is followed by a stereoretentive 1,2-migration of the alkenyl group from the boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding enol, (E)-non-1-en-1-ol. This enol is unstable and rapidly tautomerizes to the more stable ketone, nonan-2-one.

Table 3: Oxidation of this compound

| Oxidizing Agent | Base | Solvent | Temperature (°C) | Product |

| H₂O₂ (30%) | NaOH | THF/H₂O | 25 | Nonan-2-one |

| Sodium Perborate | - | Acetic Acid | 50 | Nonan-2-one |

| Oxone® | NaHCO₃ | Acetone/H₂O | 0-25 | Nonan-2-one |

Conditions are based on standard procedures for boronic acid oxidation. nih.gov

The boronic acid group can be replaced by a halogen atom in a process known as halodeboronation. This ipso-substitution provides direct access to vinylic halides, which are themselves valuable building blocks for further cross-coupling reactions. This transformation can be achieved without a transition-metal catalyst by using electrophilic halogenating agents. nih.govgu.se

For instance, reacting this compound with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) under appropriate conditions yields the corresponding 1-halo-non-1-ene with retention of the double bond geometry. gu.se The resulting vinylic halides can then be employed in a wide array of subsequent functionalization reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, to introduce further molecular complexity.

Table 4: Halodeboronation of this compound

| Halogenating Agent | Solvent | Conditions | Product |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | (E)-1-chloro-non-1-ene |

| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temp | (E)-1-bromo-non-1-ene |

| N-Iodosuccinimide (NIS) | Acetonitrile | 50 °C | (E)-1-iodo-non-1-ene |

Reaction conditions are representative for the halodeboronation of alkenylboronic acids. gu.se

Conversion to Boronates and Boronic Esters for Enhanced Reactivity

The reactivity of this compound, as with many other organoboronic acids, can be significantly modulated through its conversion into boronate esters. This transformation is a common strategy in organic synthesis to enhance stability, facilitate purification, and control reactivity, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.comnih.govchem-station.com Boronic acids are prone to side reactions such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can reduce their efficacy. researchgate.net Conversion to an ester protects the boronic acid moiety, mitigating these decomposition pathways. chem-station.com

Two of the most common and synthetically useful classes of boronate esters are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.comnih.gov The formation of these esters involves the condensation of this compound with a diol—pinacol or N-methyliminodiacetic acid, respectively.

MIDA boronates have gained prominence as exceptionally stable derivatives. sigmaaldrich.combldpharm.com They are typically crystalline, free-flowing solids that are stable to air, moisture, and silica (B1680970) gel chromatography. chem-station.combldpharm.com This stability stems from the trivalent N-methyliminodiacetic acid ligand forming a dative bond with the empty p-orbital of the boron atom, resulting in a more stable tetrahedral sp³ hybridized center. sigmaaldrich.com This protection renders the MIDA boronate of this compound unreactive under standard anhydrous cross-coupling conditions. Its utility lies in a "slow-release" strategy; the active boronic acid can be regenerated in situ under mild aqueous basic conditions (e.g., using NaOH or NaHCO₃). sigmaaldrich.comchem-station.com This controlled release of the highly reactive alkenylboronic acid minimizes its concentration in the reaction mixture at any given time, thereby suppressing undesirable side reactions such as protodeboronation. chem-station.com This is particularly advantageous for alkenyl MIDA boronates in iterative cross-coupling sequences. chem-station.com

Pinacol esters are also widely employed due to their relative stability and ease of handling compared to the free boronic acid. nih.gov However, they can be susceptible to hydrolysis, especially under analytical conditions such as reversed-phase HPLC. nih.govsemanticscholar.org The reactivity of pinacol boronate esters in Suzuki-Miyaura coupling can be comparable to boronic acids in many cases, though the active transmetalating species is not always clear and may involve the hydrolysis of the ester back to the boronic acid or boronate anion. researchgate.netnih.gov

The conversion to these esters provides a practical method for chemists to handle and utilize the synthetic potential of otherwise unstable alkenylboronic acids like this compound, enabling their use in complex molecule synthesis. nih.gov

Table 1: Comparison of this compound and its Common Ester Derivatives

| Feature | This compound | This compound Pinacol Ester | Non-1-en-1-yl MIDA Boronate |

|---|---|---|---|

| Boron Hybridization | sp² | sp² | sp³ |

| Stability | Prone to dehydration (boroxine formation) and protodeboronation. researchgate.net | Generally more stable than the free acid, but can be moisture-sensitive and prone to hydrolysis. nih.gov | Indefinitely bench-top stable; stable to air, moisture, and chromatography. sigmaaldrich.combldpharm.com |

| Physical Form | Typically a solid. | Often a liquid or low-melting solid. | Typically a free-flowing crystalline solid. bldpharm.com |

| Reactivity in Anhydrous Cross-Coupling | High | High, though may require specific conditions. researchgate.net | Unreactive, serves as a protecting group. sigmaaldrich.com |

| Deprotection / Activation | Not applicable. | Can hydrolyze back to the boronic acid. nih.gov | Easily hydrolyzed under mild aqueous basic conditions (e.g., 1M NaOH) to release the boronic acid. sigmaaldrich.com |

Acid-Base Reactivity and Protodeboronation Studies

The reactivity of this compound is intrinsically linked to its acid-base properties. Like other boronic acids, it is not a classic Brønsted acid but acts as a Lewis acid. The boron atom, with its vacant p-orbital, accepts a hydroxide (B78521) ion from water, forming a tetrahedral boronate species. This process increases the electron density on the boron and is a key step in activating the molecule for transmetalation in Suzuki-Miyaura reactions. The pKa for most boronic acids is approximately 9. researchgate.net

The equilibrium between the neutral, trigonal sp²-hybridized boronic acid and the anionic, tetrahedral sp³-hybridized boronate is pH-dependent. At a pH below its pKa, the neutral boronic acid form predominates, while at a pH above the pKa, the anionic boronate form is favored.

Protodeboronation

Protodeboronation is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This undesired side reaction can significantly lower the yield of intended coupling reactions. The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH.

Detailed mechanistic studies on a range of boronic acids, including vinylboronic acids, have provided a comprehensive model for protodeboronation in aqueous media. Research by Cox et al. has shown that, contrary to some anecdotal beliefs about their instability, vinylboronic acids are remarkably resistant to protodeboronation across a wide pH range. ed.ac.ukacs.orgresearchgate.netnih.gov The rate of protodeboronation for this class of compounds is exceptionally slow, with a reported half-life (t₀.₅) of over a week, even under forcing conditions (pH 12, 70 °C). ed.ac.ukacs.orgnih.gov This inherent stability makes this compound a robust substrate for cross-coupling reactions, with a lower propensity for this specific decomposition pathway compared to many heteroaromatic boronic acids. ed.ac.uk

The general mechanistic model for protodeboronation involves several pH-dependent pathways:

Acid-Catalyzed Pathway (k₁): At low pH, the reaction can proceed via electrophilic substitution of the boron group by a proton.

Base-Catalyzed Pathway (k₂): At high pH, the mechanism is proposed to involve the hydrolysis of the boronate anion. core.ac.uk

For vinylboronic acids, the rates for these pathways are very low. The stability of the C(sp²)-B bond in the vinyl group contributes to this resistance to cleavage.

Table 2: Protodeboronation Profile for Vinylboronic Acids

| Parameter | Finding for Vinylboronic Acids | Implication for this compound | Reference |

|---|---|---|---|

| General Rate | Very slow | High stability against protodeboronative decomposition. | ed.ac.ukacs.orgnih.gov |

| Half-life (t₀.₅) | > 1 week (at pH 12, 70 °C) | The compound is expected to persist under typical basic Suzuki-Miyaura coupling conditions with minimal loss to this side reaction. | ed.ac.ukacs.orgnih.gov |

| pH Dependence | Rates are pH-dependent but remain low across the entire pH range (1-13). | Reactivity is minimally affected by changes in pH with respect to protodeboronation, offering a wide operational window for reactions. | ed.ac.ukacs.orgresearchgate.net |

| Key Mechanistic Feature | High resistance to both acid- and base-catalyzed protodeboronation pathways. | The C-B bond is inherently stable, making it a reliable coupling partner. | ed.ac.uk |

Applications of Non 1 En 1 Ylboronic Acid in Complex Molecule Synthesis

Building Blocks for Conjugated Polyene Systems

Conjugated polyenes, characterized by alternating carbon-carbon single and double bonds, are significant structural motifs in numerous natural products and functional materials. mdpi.com The synthesis of these systems, however, can be challenging due to issues with stereocontrol and the instability of polyenyl intermediates. nih.gov Alkenylboronic acids, including Non-1-en-1-ylboronic acid, serve as crucial building blocks in strategies designed to overcome these hurdles.

The primary application of this compound in this context is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.com In these reactions, the alkenylboronic acid couples with a vinyl halide or triflate, extending the conjugated system with high stereoselectivity. The geometry of the double bond in the boronic acid is typically retained in the final product.

Iterative cross-coupling strategies have been developed to assemble complex polyenes. nih.gov While polyenylboronic acids themselves can be unstable, stable derivatives like N-methyliminodiacetic acid (MIDA) boronates are employed. nih.gov A general approach involves coupling a vinyl halide with an alkenyl MIDA boronate, followed by deprotection to reveal a new boronic acid or ester, ready for the next coupling step. nih.gov this compound can be a starting point or a coupling partner in such sequences, introducing a nine-carbon saturated tail to the polyene system.

| Reaction Type | Role of this compound | Key Advantage | Representative Coupling Partner |

| Suzuki-Miyaura Coupling | Nucleophilic alkenyl partner | High stereoretention, functional group tolerance | Vinyl iodides, vinyl bromides, vinyl triflates |

| Iterative Cross-Coupling | Chain extension unit (as MIDA boronate) | Controlled, stepwise assembly of polyenes | Polyenyl halides |

Role in the Total Synthesis of Natural Products

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing a platform to test and develop new synthetic methods. nih.govnih.govresearchgate.net this compound and its esters are valuable tools in this field, particularly for the synthesis of polyketides and terpenes.

Polyketides and terpenes are major classes of natural products with diverse structures and biological activities. nih.govrsc.org The introduction of specific alkenyl fragments is a common requirement in their synthesis. This compound provides a direct method for incorporating a C9 alkenyl chain. This can be achieved via Suzuki-Miyaura coupling to an appropriate sp2-hybridized carbon in a complex intermediate. This method is advantageous due to its mild reaction conditions and high functional group compatibility, which are crucial when dealing with sensitive, late-stage intermediates in a total synthesis.

For instance, in the synthesis of a polyketide macrocycle, a fragment containing the nonenyl group could be coupled to a main chain, establishing a key carbon-carbon bond with defined stereochemistry. The long alkyl chain of the nonenyl group is a common feature in many lipid-like natural products.

One of the most powerful applications of boron chemistry in total synthesis is the iterative homologation of boronic esters. nih.govpolimi.it This method allows for the assembly of carbon chains with multiple stereocenters with a high degree of control. nih.govpolimi.itresearchgate.net While not directly this compound, related boronic esters are central to this chemistry. The process typically involves the reaction of a boronic ester with a metal carbenoid, leading to a homologated product with a new stereocenter. nih.govpolimi.it

This iterative approach is particularly effective for constructing the 1,5-polyol motifs frequently found in complex polyketide natural products like bastimolide B. polimi.itresearchgate.net By combining boronic ester homologation with other transformations like hydroboration, complex acyclic backbones can be assembled rapidly from simple starting materials. polimi.itresearchgate.net The alkenyl group, such as the one in this compound, can be introduced at various stages, either as part of the initial building block or as a coupling partner after the main backbone has been constructed.

| Natural Product Class | Synthetic Strategy | Function of Alkenylboronic Acid/Ester |

| Polyketides | Iterative boronic ester homologation | Building block for stereocontrolled chain growth nih.govpolimi.it |

| Terpenes | Late-stage Suzuki-Miyaura coupling | Introduction of a specific alkenyl side chain |

| Alkaloids | Lithiation–borylation reactions | Extension to nitrogen-containing boronic esters nih.gov |

Precursors for Diverse Organic Scaffolds and Heterocyclic Compounds

The reactivity of the double bond and the boronic acid group makes this compound a versatile precursor for a variety of organic structures beyond linear polyenes. Boronic acids are recognized as valuable precursors for novel compounds in medicinal chemistry. researchgate.net

The alkenyl moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic and bicyclic systems. The boronic acid group can be converted into other functional groups or used as a handle for further transformations. For example, oxidation of the carbon-boron bond can yield an aldehyde or alcohol.

Furthermore, alkenylboronic acids are used in the synthesis of heterocyclic compounds. For example, they can be employed in transition-metal-catalyzed annulation reactions with appropriate partners to construct substituted heterocycles, which are prevalent scaffolds in pharmaceuticals.

Integration into Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and increasing step economy. nih.govresearchgate.net Boronic acids have been successfully integrated into these complex reaction schemes. rsc.orgrsc.org

Theoretical and Computational Studies on Non 1 En 1 Ylboronic Acid

Electronic Structure and Bonding Analysis of the B-C(sp²) Bond

The boron-carbon bond in alkenylboronic acids, such as (E)-Non-1-en-1-ylboronic acid, is a subject of significant interest in theoretical and computational chemistry. This bond is formed between a trigonal planar, sp²-hybridized boron atom and an sp²-hybridized carbon atom of the alkene. The boron atom in boronic acids possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid. This vacancy allows for π-conjugation with the adjacent C=C double bond, which influences the electronic properties and reactivity of the molecule.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are employed to quantify the nature of this bond. NBO analysis can provide insights into the hybridization of the atomic orbitals, the occupancy of the bonding and anti-bonding orbitals, and the extent of electron delocalization. For a typical alkenylboronic acid, the B-C bond length is approximately 1.55 Å. The strength of this bond is influenced by the substituents on both the boron and the vinyl group. In Non-1-en-1-ylboronic acid, the heptyl group attached to the double bond is an electron-donating group, which can subtly influence the electronic character of the B-C bond.

Table 1: Representative Calculated Properties of the B-C(sp²) Bond in Alkenylboronic Acids

| Property | Typical Value | Computational Method |

| B-C Bond Length | 1.54 - 1.56 Å | DFT (B3LYP/6-31G*) |

| NBO Charge on Boron | +0.5 to +0.8 e | NBO Analysis |

| NBO Charge on Carbon | -0.3 to -0.6 e | NBO Analysis |

| Wiberg Bond Index | 0.9 - 1.1 | NBO Analysis |

Note: The data presented in this table are representative values for simple alkenylboronic acids and are intended to provide a general understanding. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving boronic acids. For reactions involving this compound, such as hydroboration, oxidation, and cross-coupling reactions, DFT calculations can provide detailed energy profiles, geometries of reactants, transition states, and products.

A key application of DFT is in the study of reaction pathways. By calculating the Gibbs free energy of activation (ΔG‡) for different possible routes, the most favorable reaction mechanism can be identified. For instance, in the oxidation of an alkenylboronic acid, DFT can be used to compare a concerted mechanism with a stepwise mechanism involving an intermediate.

The choice of functional and basis set is crucial for obtaining accurate results in DFT calculations. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-31G* or larger, are commonly used for systems containing boron. Solvation models, like the Polarizable Continuum Model (PCM), are often included to account for the effect of the solvent on the reaction energetics.

Table 2: Example of DFT Calculated Activation Energies for a Generic Alkenylboronic Acid Reaction

| Reaction Step | Reactant Complex | Transition State | Product Complex | ΔG‡ (kcal/mol) |

| Oxidative Addition | [Pd(0)L₂ + R-X] | [L₂Pd(R)(X)]‡ | [L₂Pd(R)(X)] | 10-15 |

| Transmetalation | [L₂Pd(R)(X) + R'-B(OH)₂] | [L₂Pd(R)(R')]‡ | [L₂Pd(R)(R')] | 15-25 |

| Reductive Elimination | [L₂Pd(R)(R')] | [R-R']‡ | [R-R' + Pd(0)L₂] | 5-10 |

Note: This table illustrates a hypothetical energy profile for a Suzuki-Miyaura cross-coupling reaction involving a generic alkenylboronic acid. The values are for illustrative purposes only.

Transition State Modeling for Catalytic Cycles (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and alkenylboronic acids like this compound are common coupling partners. fishersci.com Computational modeling of the transition states within the catalytic cycle provides invaluable insights into the factors controlling the reaction's efficiency and selectivity.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. fishersci.com Transition state modeling using DFT can pinpoint the geometry and energy of the highest energy barrier in the cycle, which corresponds to the rate-determining step.

For the transmetalation step, which involves the transfer of the non-1-en-1-yl group from boron to the palladium center, several pathways can be computationally explored. These include the "boronate" pathway, where the boronic acid is first activated by a base to form a more nucleophilic boronate species, and the "oxide" pathway, involving a palladium-hydroxo complex. The calculated energy barriers for these competing pathways can help determine the operative mechanism under specific reaction conditions. The nature of the ligands on the palladium catalyst also significantly influences the energy of the transition states, a factor that can be systematically studied through computational modeling. fishersci.com

Computational Prediction of Stereoselectivity and Regioselectivity

Computational methods are increasingly used to predict the stereoselectivity and regioselectivity of chemical reactions. For reactions involving this compound, these predictions can guide the choice of reagents and reaction conditions to favor the formation of a desired isomer.

For example, in the hydroboration of an unsymmetrical alkyne to synthesize an alkenylboronic acid, DFT calculations can predict the regioselectivity by comparing the activation energies for the two possible addition pathways. The calculated energies of the transition states leading to the two different regioisomers can reveal the electronic and steric factors that govern the observed selectivity.

Similarly, in reactions where this compound itself is a substrate, such as in asymmetric catalysis, computational modeling can be used to understand the origin of enantioselectivity. By modeling the transition states of the reaction with a chiral catalyst, the interactions that lead to the preferential formation of one enantiomer over the other can be identified. This often involves analyzing non-covalent interactions, such as steric hindrance and hydrogen bonding, between the substrate and the chiral ligand.

Solvent Effects and Ligand Interactions in Catalyzed Reactions

The solvent and ligands play a crucial role in the outcome of catalyzed reactions involving boronic acids. sigmaaldrich.com Computational chemistry provides powerful tools to investigate these effects at a molecular level.

Ligand Interactions: In transition metal-catalyzed reactions, the ligands coordinated to the metal center are critical in tuning the catalyst's activity and selectivity. rsc.org Computational studies can systematically vary the electronic and steric properties of the ligands to understand their impact on the catalytic cycle. For instance, in a Suzuki-Miyaura coupling of this compound, DFT calculations can be used to compare the performance of different phosphine (B1218219) ligands. By calculating the energy profiles for the catalytic cycle with various ligands, one can rationalize experimental observations and predict which ligands will be most effective. These calculations can reveal how ligands influence the geometry of the transition states and the stability of key intermediates. rsc.org

Advanced Characterization Methodologies in Research on Non 1 En 1 Ylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of Non-1-en-1-ylboronic acid, providing detailed information about the atomic connectivity and the stereochemistry of the molecule, particularly the configuration of the carbon-carbon double bond.

A combination of 1H, 13C, and 11B NMR provides a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the boron atom.

¹H NMR: The proton NMR spectrum is critical for confirming the presence of the vinyl protons. The coupling constant (J-coupling) between the two olefinic protons is diagnostic for the stereochemistry of the double bond. A large coupling constant (typically 14-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (9-12 Hz) would suggest a cis (Z) configuration. The spectrum also shows signals for the heptyl alkyl chain and a characteristically broad signal for the acidic protons of the boronic acid group, B(OH)₂, which can exchange with deuterium in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. The two sp²-hybridized carbons of the double bond appear in the characteristic downfield region for alkenes. The carbon atom directly bonded to the boron (C1) is observed as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The remaining seven sp³-hybridized carbons of the nonyl chain are observed in the upfield aliphatic region.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B provides a unique spectroscopic handle. ¹¹B NMR spectroscopy is particularly useful for monitoring reactions and assessing the coordination state of the boron atom. nih.gov For a trigonal (sp²-hybridized) boronic acid like this compound, the spectrum typically shows a single, broad resonance in the range of δ 27–33 ppm. nsf.gov The chemical shift can be influenced by solvent and concentration. Upon complexation with diols or under basic conditions, the boron center becomes tetrahedral (sp³-hybridized), resulting in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 4-13 ppm. nih.govnsf.gov

Table 1: Expected NMR Data for (E)-Non-1-en-1-ylboronic Acid

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | H-1 (CH=CH-B) | 5.5 - 6.5 | Doublet of triplets |

| H-2 (CH=CH-B) | 6.5 - 7.5 | Doublet of triplets, J ≈ 17 Hz | |

| -CH₂- (adjacent to C=C) | ~2.1 | Multiplet | |

| -(CH₂)₆- | 1.2 - 1.4 | Broad multiplet | |

| -CH₃ | ~0.9 | Triplet | |

| -B(OH)₂ | 4.5 - 6.0 | Very broad, exchangeable | |

| ¹³C | C-1 (-CH=CH-B) | 125 - 140 | Signal may be broad |

| C-2 (-CH=CH-B) | 145 - 155 | ||

| Alkyl Chain Carbons | 14 - 32 | Multiple signals | |

| ¹¹B | B(OH)₂ | 27 - 33 | Broad signal |

To unambiguously assign the signals from the complex alkyl chain and confirm the connectivity around the double bond, two-dimensional (2D) NMR techniques are employed. wikipedia.orgquizlet.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. creative-biostructure.com It is invaluable for tracing the connectivity through the entire nonyl chain, showing correlations from the terminal methyl protons, through the methylene groups, to the vinyl protons. A strong cross-peak between the two vinyl protons confirms their 3-bond coupling and helps in their definitive assignment. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom. creative-biostructure.com It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. wikipedia.org For this compound, HSQC spectra would show clear cross-peaks connecting the vinyl protons to the vinyl carbons and each set of methylene protons to their corresponding carbon atoms in the alkyl chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration. nih.gov

Free boronic acids can undergo thermally induced dehydration in the mass spectrometer's ion source to form cyclic trimers known as boroxines. nih.gov This can complicate the spectrum, often leading to a weak or absent molecular ion peak for the monomeric acid. Instead, prominent peaks corresponding to the boroxine or other dehydration products may be observed.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used. nih.govresearchgate.net In ESI-MS, the molecular ion can sometimes be observed as an adduct, for example, with solvent molecules. The fragmentation of the alkyl chain follows predictable patterns for alkanes, typically involving the loss of successive CₙH₂ₙ₊₁ fragments. libretexts.org High-resolution mass spectrometry (HRMS) is used to determine the exact elemental composition, confirming the molecular formula with high accuracy. raineslab.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. researchgate.net These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydrogen-bonded B(OH)₂ group. researchgate.net A strong band around 1350-1400 cm⁻¹ is typically assigned to the B-O stretching vibration. The C=C stretching vibration of the alkene appears around 1620-1640 cm⁻¹. The spectrum also contains multiple bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching of the long alkyl chain. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. mdpi.com Therefore, the C=C stretch of the double bond often gives a stronger and sharper signal in the Raman spectrum than in the IR spectrum. The symmetric vibrations of the alkyl chain are also readily observed. This makes Raman a useful complementary technique for confirming the presence of the carbon-carbon double bond and the hydrocarbon backbone. scispace.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=C | Stretch | 1620 - 1640 | Medium | Strong |

| B-O | Stretch | 1350 - 1400 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While obtaining high-quality single crystals of simple boronic acids can be difficult, their derivatives often crystallize readily. nih.gov X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. youtube.com

To facilitate crystallization and structural confirmation, this compound may be converted into a more stable derivative, such as a pinacol (B44631) boronate ester or a cyclic boroxine. The crystal structure of such a derivative would definitively confirm the E or Z configuration of the double bond and reveal how the molecules pack in the crystal lattice, including details of intermolecular interactions like hydrogen bonding. nih.govresearchgate.net This technique is considered the gold standard for absolute structural confirmation. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound. waters.comwaters.com Reversed-phase HPLC, using a C18 stationary phase with a mobile phase typically consisting of a water/acetonitrile or water/methanol gradient, can effectively separate the target compound from starting materials and byproducts. A UV detector is commonly used for detection, leveraging the weak absorbance of the C=C double bond. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Column Chromatography: For preparative scale purification, flash column chromatography is often used. However, boronic acids can be challenging to purify on standard silica (B1680970) gel due to their polarity and propensity to streak or decompose on the acidic silica surface. researchgate.net To mitigate these issues, modified techniques are sometimes employed, such as using silica gel that has been treated with boric acid or employing a different stationary phase like neutral alumina. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis and Reactions

A significant trend in the synthesis and use of alkenylboronic acids is the adoption of green chemistry principles to minimize environmental impact. acs.org This involves developing protocols that reduce waste, use less hazardous materials, and improve energy efficiency.

One promising approach is the use of mechanochemistry, where reactions are conducted by grinding solid reactants together, often without any solvent. A facile and environmentally benign method for forming boronic acid esters involves the simple grinding of a boronic acid with a diol, which proceeds in excellent yield and purity after a simple work-up. rsc.org This solvent-free approach aligns with key green chemistry goals.

Furthermore, the inherent properties of some boronic acids contribute to their "green" profile. They are noted for their low toxicity, and their ultimate degradation product in the environment is the eco-friendly boric acid. nih.gov The use of green solvents, such as ethanol, which is biodegradable and has low toxicity, is also being prioritized in synthetic protocols. nih.gov Atom-efficient reactions like the hydroboration of alkynes, a primary route to alkenylboronic acids, are central to sustainable synthesis strategies as they maximize the incorporation of reactant atoms into the final product. nih.gov

Table 1: Green Chemistry Strategies in Boronic Acid Chemistry

| Strategy | Description | Advantages |

|---|---|---|

| Mechanochemistry | Solvent-free grinding of solid reactants. | Reduces solvent waste, simplifies purification. rsc.org |

| Use of Green Solvents | Employing solvents like ethanol. | Low toxicity, biodegradable, derived from renewable resources. nih.gov |

| Atom Economy | Designing reactions like hydroboration that maximize atom incorporation. | Minimizes waste by converting a high proportion of reactants to products. nih.gov |

| Inherent Low Toxicity | Utilizing compounds that are less hazardous to humans and the environment. | Safer handling and disposal; degradation to benign byproducts like boric acid. nih.gov |

Development of Novel Catalytic Systems for Challenging Transformations

Research is actively pursuing the development of new catalysts to unlock challenging transformations and enhance the synthetic utility of alkenylboronic acids. These efforts focus on improving efficiency, selectivity, and the ability to perform difficult chemical conversions under mild conditions.

Recent advances have seen the successful use of various transition metal catalysts. For instance, cobalt(II)-catalyzed asymmetric ring-opening of heterobicyclic alkenes with alkenylboronic acids provides access to important chiral cyclohexene (B86901) structures. rsc.org Other novel systems include manganese(I) and nickel catalysts for the hydroalkenylation of alkenes. rsc.org Beyond their role as reagents, organoboron acids are also being explored as catalysts themselves, leveraging the Lewis acidity of the boron center to promote reactions like dehydrations, acylations, and condensations. nih.govsemanticscholar.org

A key area of development is enantioselective catalysis. Chiral copper catalysts have been developed for the enantioconvergent cross-coupling of racemic alkyl halides with alkenylboronate esters, a powerful strategy for creating chiral carbon-carbon bonds. rsc.org Lewis base catalysis is another emerging strategy, enabling highly selective and previously elusive reactions such as the allylic C-H amination of alkenyl boronates. rsc.org

Photoredox and Electrochemistry in Non-1-EN-1-ylboronic Acid Chemistry

Visible-light photoredox catalysis and electrochemistry are revolutionizing organic synthesis by providing mild and sustainable methods to generate highly reactive intermediates. These techniques are being increasingly applied to the chemistry of boronic acids.

A dual catalytic system combining a Lewis base with a photoredox catalyst can effectively generate carbon radicals from a wide array of boronic acids and esters. nih.govcam.ac.ukzendy.io These radicals can then participate in redox-neutral carbon-carbon bond-forming reactions with electron-deficient olefins. nih.govcam.ac.ukzendy.io This approach avoids the need for stoichiometric activators or harsh oxidants.

Electrochemistry offers a powerful, green alternative for synthesizing and functionalizing boronic acids. An electrochemical method promoted by manganese has been developed for the radical selenylation of boronic acids, including alkenyl variants, using diselenide reagents. acs.org Furthermore, electrochemical borylation methods provide a fast, scalable, and transition-metal-free route to produce alkyl boronic esters from readily available alkyl halides and carboxylic acids. organic-chemistry.orgnih.gov These electrochemical strategies often feature simple setups with inexpensive carbon electrodes and exhibit broad substrate scope. nih.gov

Microfluidic and High-Throughput Screening for Reaction Optimization

To accelerate the discovery and optimization of reactions involving alkenylboronic acids, researchers are turning to high-throughput screening (HTS) and microfluidic technologies. These platforms allow for the rapid testing of numerous reaction parameters, such as catalysts, ligands, bases, and solvents, in a parallel and miniaturized fashion. unchainedlabs.com

HTS has been particularly valuable for optimizing Suzuki-Miyaura cross-coupling reactions, a cornerstone of boronic acid chemistry. nih.govnih.gov Robotic systems can execute hundreds of unique experiments in multi-well plates, with rapid analysis by mass spectrometry to identify "hotspots" of high reactivity. nih.gov These promising conditions can then be validated and scaled up using microfluidic continuous flow reactors, which offer excellent control over reaction parameters. nih.gov This synergy between HTS and flow chemistry streamlines the optimization process, saving time and resources. nih.gov Advanced techniques like acoustic dispensing technology enable the synthesis of large libraries of diverse boronic acid derivatives on a nanomole scale, facilitating the rapid discovery of new molecules with desired properties. rug.nl

Expanding the Substrate Scope and Functional Group Tolerance

A major goal in synthetic chemistry is to develop reactions that are tolerant of a wide variety of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. Research into alkenylboronic acids has made significant strides in this area.

The traditional synthesis of alkenylboronic acids via the hydroboration of alkynes is continually being improved with new catalysts that offer greater functional group tolerance. libretexts.orglibretexts.org For example, certain ruthenium catalysts for (Z)-selective hydroboration are compatible with sensitive functional groups like hydroxyl (-OH), amino (-NH2), and even thiophene (B33073) rings. acs.org Another innovative method, the boryl-Heck reaction, allows for the direct synthesis of alkenylboronic esters from unfunctionalized alkenes and demonstrates tolerance for aryl fluorides, chlorides, and various heterocyclic systems. nih.gov